molecular formula C15H15N5O3S B10927818 Ethyl 5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10927818
M. Wt: 345.4 g/mol
InChI Key: OODYUEZTQYSREH-UHFFFAOYSA-N
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Description

ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with ethyl 3-thiophenecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high regioselectivity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and thiophene derivatives, which can exhibit different biological activities .

Scientific Research Applications

ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it can inhibit RNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H15N5O3S/c1-4-23-14(22)10-6-9(3)24-13(10)19-12(21)11-5-8(2)18-15-16-7-17-20(11)15/h5-7H,4H2,1-3H3,(H,19,21)

InChI Key

OODYUEZTQYSREH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C

Origin of Product

United States

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